molecular formula C10H19N3 B13573147 (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine

(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine

Cat. No.: B13573147
M. Wt: 181.28 g/mol
InChI Key: FNNTVBKNOKCLBW-UHFFFAOYSA-N
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Description

(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology

Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the design of new therapeutic agents .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, dyes, and catalysts .

Mechanism of Action

The mechanism of action of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine.

    1-Butyl-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the methanamine group.

    (1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

This compound is unique due to the presence of both the butyl and methanamine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

(1-butyl-3,5-dimethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C10H19N3/c1-4-5-6-13-9(3)10(7-11)8(2)12-13/h4-7,11H2,1-3H3

InChI Key

FNNTVBKNOKCLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)CN)C

Origin of Product

United States

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